molecular formula C17H23N3O4S B2895216 1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one CAS No. 886924-53-4

1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one

Cat. No.: B2895216
CAS No.: 886924-53-4
M. Wt: 365.45
InChI Key: DRQOMWRTPNVOQQ-UHFFFAOYSA-N
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Description

1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is a sophisticated synthetic compound designed for advanced chemical and biological research. Its molecular architecture, featuring a benzodiazol core substituted with an ethanesulfonyl group and linked to a 2,6-dimethylmorpholinyl moiety via an ethanone bridge, suggests significant potential for probing protein-protein interactions and cellular signaling pathways. The ethanesulfonyl group is a key functional moiety known to influence the pharmacodynamic properties of molecules, potentially enhancing target binding affinity and metabolic stability . The integrated 2,6-dimethylmorpholine unit is a privileged structure in medicinal chemistry, often employed to optimize solubility and bioavailability, thereby making this compound a valuable chemical probe for investigating complex biological systems. This reagent is expected to be of particular interest in enzyme inhibition studies and as a key intermediate in the synthesis of more complex chemical entities for high-throughput screening campaigns. Researchers can utilize this compound to explore novel mechanisms of action and develop new experimental tools for chemical biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-4-25(22,23)17-18-14-7-5-6-8-15(14)20(17)11-16(21)19-9-12(2)24-13(3)10-19/h5-8,12-13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQOMWRTPNVOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Containing Derivatives

  • (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone (CAS: 512826-79-8): This analog replaces the benzodiazole-ethanesulfonyl group with a nitro-substituted pyrazole. Its molecular weight (278.3 g/mol) is lower than the target compound’s (estimated ~380 g/mol), suggesting differences in membrane permeability .
  • 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one (CAS: 1156075-58-9): The amino-pyrazole substituent introduces hydrogen-bonding capability, which may enhance target binding affinity. Its molecular weight (238.29 g/mol) is significantly lower than the target compound’s, highlighting the impact of the bulky benzodiazole-ethanesulfonyl group on steric hindrance .

Ethanesulfonyl-Containing Compounds

  • Ethanesulfonyl Fluoride Derivatives (e.g., 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]-ethanesulfonyl fluoride):
    These fluorinated analogs exhibit higher electrophilicity due to the electron-withdrawing fluorine atoms. However, the target compound’s benzodiazole-ethanesulfonyl group likely offers better metabolic stability compared to these highly reactive fluorinated derivatives .

Heterocyclic Analogs with Triazole/Acetophenone Moieties

  • 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)acetamide: This compound features a triazole-acetophenone scaffold. The acetophenone group mirrors the ethanone bridge in the target compound, but the triazole ring may confer distinct π-π stacking interactions.

Structural and Functional Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2,6-Dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-benzodiazol-1-yl]ethan-1-one ~380 (estimated) 2,6-Dimethylmorpholine, Ethanesulfonyl High electrophilicity, potential kinase inhibition
(2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone 278.3 Nitropyrazole Electron-withdrawing, moderate solubility
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one 238.29 Aminopyrazole Hydrogen-bonding capability
Ethanesulfonyl fluoride derivatives 200–300 Fluorinated ethanesulfonyl High reactivity, low metabolic stability
Triazole-acetophenone analogs (e.g., Compound 9 ) 300–350 Triazole, Acetophenone π-π stacking, non-covalent interactions

Research Findings and Implications

  • Electron-Withdrawing Groups: The ethanesulfonyl group in the target compound may enhance binding to cysteine residues in enzymes (e.g., kinase ATP-binding pockets) compared to nitro or amino substituents in analogs .
  • Morpholine Substituents: The 2,6-dimethyl configuration on the morpholine ring likely improves metabolic stability by reducing oxidative degradation compared to non-methylated morpholine derivatives .
  • Heterocyclic Core: The benzodiazole moiety offers planar aromaticity for intercalation or stacking interactions, contrasting with the non-planar triazole or pyrazole rings in analogs .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of morpholine and benzodiazole derivatives typically involves multi-step reactions with careful control of temperature, solvent, and catalysts. For example, coupling reactions between morpholine precursors and sulfonyl-benzodiazole moieties may require anhydrous conditions in solvents like dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation . Optimization can be achieved by:

  • Temperature gradients : Screening reactions between 60–120°C to balance reaction rate and side-product formation.
  • Catalyst selection : Palladium-based catalysts for cross-coupling steps, as reported in analogous benzodiazole syntheses .
  • Purification : Column chromatography or recrystallization to isolate the target compound, monitored via thin-layer chromatography (TLC) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Critical techniques include:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., dimethylmorpholine protons at δ 1.2–1.4 ppm and ethanesulfonyl groups at δ 3.0–3.5 ppm) .
  • IR spectroscopy : Confirm sulfonyl (S=O) stretches near 1150–1300 cm⁻¹ and carbonyl (C=O) bands at ~1650–1750 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₅N₃O₃S: 376.16 g/mol) .

Basic: How can X-ray crystallography using SHELX programs determine the crystal structure?

SHELXTL (Bruker AXS) or open-source SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data collection : High-resolution (<1.0 Å) single-crystal diffraction data.
  • Structure solution : SHELXD for phase determination via dual-space methods .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen atom placement, with R-factors <5% for high-quality data .
    Example: Morpholine derivatives often exhibit chair conformations, confirmed via SHELXL's TWIN/BASF commands for handling twinning .

Advanced: How to resolve discrepancies between computational (DFT) predictions and experimental data?

Discrepancies in bond lengths or electronic properties can arise from:

  • Solvent effects : DFT calculations may neglect solvation; include implicit solvent models (e.g., PCM) .
  • Crystal packing forces : Compare gas-phase DFT geometries with X-ray structures to identify packing-induced distortions .
  • Validation : Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density matches between DFT and experimental XRD data .

Advanced: What strategies address inconsistent biological activity data in structure-activity relationship (SAR) studies?

Inconsistent bioassay results require:

  • Dose-response validation : Replicate assays across multiple cell lines or enzymatic models to rule out assay-specific artifacts .
  • Metabolic stability tests : Assess compound degradation in vitro (e.g., liver microsomes) to confirm activity is not time-dependent .
  • Co-crystallization : Use X-ray crystallography to verify target binding modes, as seen in morpholine-enzyme complexes .

Safety: What precautions are critical when handling sulfonyl-containing compounds?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Spill management : Neutralize sulfonyl residues with sodium bicarbonate before disposal .
  • First aid : Immediate rinsing with water for 15+ minutes upon contact; medical consultation for inhalation exposure .

Advanced: How to refine crystallographic data for high disorder or twinning using SHELXL?

  • Twinning refinement : Use SHELXL's TWIN/BASF commands with HKLF5 data format to model twin domains .
  • Disorder modeling : Split occupancies for overlapping atoms (e.g., morpholine ring conformers) and apply restraints (SIMU/DELU) to thermal parameters .
  • Validation : Check R1/wR2 convergence and Fo/Fc maps for residual electron density .

Advanced: How to design mechanistic studies for enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) .
  • Molecular docking : Use AutoDock or Schrödinger to predict binding poses, validated by mutagenesis (e.g., alanine scanning) of active-site residues .

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